Texazone
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Overview
Description
Texazone is a natural product found in Streptomyces with data available.
Scientific Research Applications
Texazone's Structure and Synthesis
This compound, identified as 2-(N-methylamino)-3H-phenoxazin-3-one-8-carboxylic acid, is a metabolite produced by actinomycete strain WRAT-210. Its structure was elucidated through spectroscopic methods and confirmed by chemical synthesis involving oxidative dimerization of ethyl 3-amino-4-hydroxybenzoate with 2-(N-methylamino)phenol and subsequent hydrolysis (Gerber et al., 1983).
Texaphyrin Chemistry and Drug Discovery
Texaphyrins, closely related to this compound, are pentaaza expanded porphyrins. They can form stable complexes with metal cations, especially lanthanides, and act as redox mediators in biological systems. Their roles in anticancer therapy are significant, including the development of bismuth and lead texaphyrin complexes for radiotherapy and gadolinium texaphyrin functionalized magnetic nanoparticles for dual-mode magnetic resonance imaging and anticancer activity (Preihs et al., 2013).
Novel Oxazine and Oxazone Dyes
Research into oxazine and oxazone dyes, which are structurally related to this compound, assessed their suitability as photosensitizers in photodynamic therapy and photodynamic antimicrobial chemotherapy. These studies evaluated their spectroscopic properties, aggregation behavior, and the potential to generate singlet oxygen (Urrutia & Ortiz, 2016).
Properties
CAS No. |
87081-53-6 |
---|---|
Molecular Formula |
C14H10N2O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
8-(methylamino)-7-oxophenoxazine-2-carboxylic acid |
InChI |
InChI=1S/C14H10N2O4/c1-15-8-5-10-13(6-11(8)17)20-12-3-2-7(14(18)19)4-9(12)16-10/h2-6,15H,1H3,(H,18,19) |
InChI Key |
ATNNDPCZMYLOOB-UHFFFAOYSA-N |
SMILES |
CNC1=CC2=NC3=C(C=CC(=C3)C(=O)O)OC2=CC1=O |
Canonical SMILES |
CNC1=CC2=NC3=C(C=CC(=C3)C(=O)O)OC2=CC1=O |
87081-53-6 | |
Synonyms |
2-(N-methylamino)-3H-phenoxazin-3-one-8-carboxylic acid texazone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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